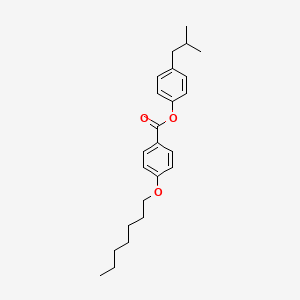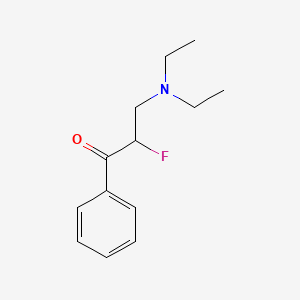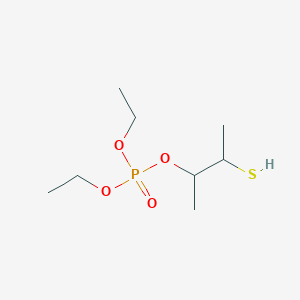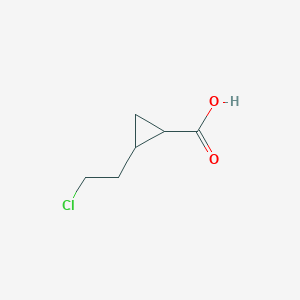
2-(2-Chloroethyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloroethyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C6H9ClO2. It is characterized by a cyclopropane ring substituted with a 2-chloroethyl group and a carboxylic acid group. This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)cyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane derivatives with chloroethyl reagents. One common method is the reaction of cyclopropane-1-carboxylic acid with 2-chloroethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Cyclopropane Ring Reactions: The strained cyclopropane ring can undergo ring-opening reactions under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted cyclopropane derivatives.
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of cyclopropanol derivatives.
Scientific Research Applications
2-(2-Chloroethyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethyl)cyclopropane-1-carboxylic acid involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The cyclopropane ring’s strain energy can also influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-carboxylic acid: Lacks the chloroethyl group, making it less reactive in substitution reactions.
2,2-Dichloro-1-methylcyclopropanecarboxylic acid: Contains additional chlorine atoms, leading to different reactivity and applications.
Cyclopropane-1-carboxylic acid, 2-methoxy-2-phenyl, ethyl ester: Contains different substituents, affecting its chemical properties and uses.
Properties
CAS No. |
62408-17-7 |
|---|---|
Molecular Formula |
C6H9ClO2 |
Molecular Weight |
148.59 g/mol |
IUPAC Name |
2-(2-chloroethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H9ClO2/c7-2-1-4-3-5(4)6(8)9/h4-5H,1-3H2,(H,8,9) |
InChI Key |
YEJZOSWMFBSEOP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




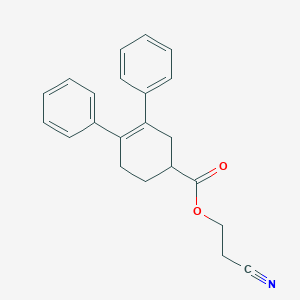
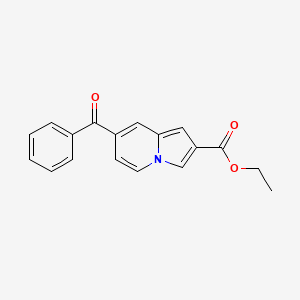

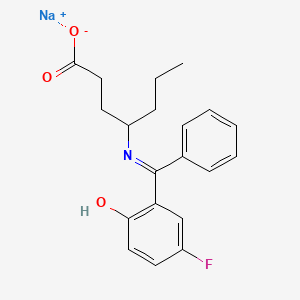
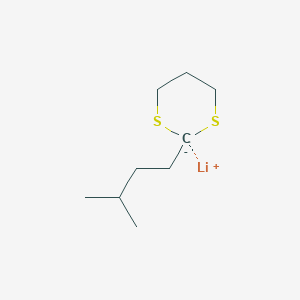
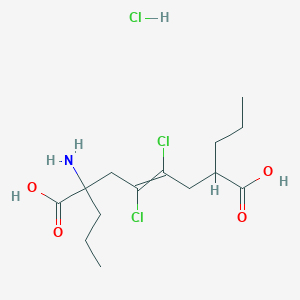
![3-Chloro-6-{2-[4-(ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14518088.png)
